molecular formula C6H11NO2 B13325376 (2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol

(2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol

Cat. No.: B13325376
M. Wt: 129.16 g/mol
InChI Key: RXTMDUKSGWQYTA-UHFFFAOYSA-N
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Description

(2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol is a bicyclic compound that features both oxygen and nitrogen atoms within its structure. This compound is notable for its unique bicyclic framework, which imparts distinct chemical properties and reactivity. It is used in various scientific research applications due to its versatile nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds with a broad array of substrates, allowing for the creation of a diverse library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

(2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to modify the bicyclic structure.

    Substitution: The nitrogen and oxygen atoms in the bicyclic framework can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could lead to a more saturated bicyclic compound.

Scientific Research Applications

(2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-5-azabicyclo[2.2.1]heptane-4-methanol: A closely related compound with similar structural features.

    2-Oxa-5-azabicyclo[2.2.1]heptane: Another bicyclic compound with a similar framework but different functional groups.

Uniqueness

(2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen atoms in the bicyclic structure. This combination imparts distinct reactivity and potential for diverse applications in scientific research .

Properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptan-1-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-4-6-1-5(2-9-6)7-3-6/h5,7-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTMDUKSGWQYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC1(CN2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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